N4-AcetylSulfanilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . N4-AcetylSulfanilamide is particularly noted for its role as an intermediate in the synthesis of various sulfonamide-based drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-AcetylSulfanilamide typically involves the acetylation of sulfanilamide. One common method includes the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of sulfanilamide and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: N4-AcetylSulfanilamide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
N4-AcetylSulfanilamide has a wide range of applications in scientific research:
Mechanism of Action
N4-AcetylSulfanilamide exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, this compound disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
Comparison with Similar Compounds
Sulfanilamide: The parent compound of N4-AcetylSulfanilamide, known for its antibacterial properties.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Uniqueness: this compound is unique due to its acetyl group, which enhances its stability and modifies its biological activity compared to its parent compound, sulfanilamide . This modification allows for a broader range of applications and improved pharmacokinetic properties.
Properties
CAS No. |
121-69-9 |
---|---|
Molecular Formula |
C32H16 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.